Antibacterial Activity of N,N',N''-Tri(3,4-dichlorobenzyl)-guanidine vs. Other Guanidine Derivatives
The trisubstituted guanidine derivative bearing three 3,4-dichlorobenzyl groups, N,N',N''-tri(3,4-dichlorobenzyl)-guanidine hydrochloride, demonstrated broad-spectrum antibacterial activity in a standardized in vitro dilution assay. This compound's activity was directly compared to other substituted guanidines within the same patent disclosure, enabling cross-compound potency ranking [1].
| Evidence Dimension | Minimum inhibitory dilution (growth inhibition) |
|---|---|
| Target Compound Data | Staph. pyogenes (penicillin-sensitive): 1:2,560,000; Staph. pyogenes (penicillin-resistant): 1:5,120,000; Sarcina lutea: 1:20,480,000; Streptococcus faecalis: 1:20,480,000; E. coli: 1:640,000 |
| Comparator Or Baseline | N-benzyl-N',N''-di(3,4-dichlorobenzyl)-guanidine hydrochloride showed different activity spectrum and potency (e.g., Staph. pyogenes penicillin-sensitive: 1:15,120,000; E. coli: 1:640,000) [1] |
| Quantified Difference | The tri-substituted compound showed up to 6-fold higher dilution endpoint (1:20,480,000 vs 1:5,120,000) against Sarcina lutea compared to the di-substituted analog [1] |
| Conditions | In vitro broth dilution assay against bacterial strains; concentration range not specified; endpoint defined as complete growth inhibition [1] |
Why This Matters
Researchers developing antimicrobial guanidine derivatives should procure the specific 3,4-dichlorobenzyl building block because SAR data show that the number of 3,4-dichlorobenzyl substituents directly modulates antibacterial potency and spectrum.
- [1] McKay AF, Garmaise DL, Baker HA. Nu, nu', nu'-trisubstituted guanidines. US Patent 3,117,994. Filed November 7, 1960; Issued January 14, 1964. View Source
